molecular formula C22H13B B1603610 1-(4-Bromophenyl)pyrene CAS No. 345924-29-0

1-(4-Bromophenyl)pyrene

Cat. No.: B1603610
CAS No.: 345924-29-0
M. Wt: 357.2 g/mol
InChI Key: ASTYOSSWOHFFQV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyrene is an organic compound that belongs to the class of bromopyrenes. It is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its stability and unique photophysical properties. The compound’s molecular formula is C22H13Br, and it has a molecular weight of 357.25 g/mol .

Mechanism of Action

Target of Action

1-(4-Bromophenyl)pyrene is a compound that is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in these reactions .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagents in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

For example, it is a solid at 20 degrees Celsius and is sensitive to light . It is soluble in toluene , which suggests that it may be lipophilic and could potentially be absorbed and distributed in lipid-rich tissues.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This can lead to the creation of new organic compounds, depending on the specific organoboron reagents used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the SM cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of this compound, could potentially occur in a variety of environmental conditions. The specific influence of these factors on the compound’s action, efficacy, and stability would likely depend on the specific reaction conditions and organoboron reagents used .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)pyrene can be synthesized through various methods, with one common approach being the Suzuki–Miyaura coupling reaction. This method involves the reaction of 4-bromophenylboronic acid with pyrene under the influence of a palladium catalyst. The reaction typically takes place in a solvent such as toluene, with a base like potassium carbonate, and is conducted at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)pyrene has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromopyrene
  • 4-Bromopyrene
  • 1,3,6,8-Tetrabromopyrene

Uniqueness

1-(4-Bromophenyl)pyrene is unique due to the presence of both a bromine atom and a phenyl group attached to the pyrene core. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis .

Properties

IUPAC Name

1-(4-bromophenyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTYOSSWOHFFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622771
Record name 1-(4-Bromophenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345924-29-0
Record name 1-(4-Bromophenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 4-bromoiodobenzene (7.0 g, 25 mmole), 1-pyreneboronic acid (5.7 g, 23 mmole) and tetrakis(triphenyl-phosphine)palladium(0) (0.5 g, 0.43 mmole, 1.7% Pd) were dissolved into toluene (50 ml). To the obtained solution, an aqueous solution of sodium carbonate (7.3 g, 69 mmole, 3 eq/35 ml) was added. The resultant solution was heated under refluxing for 10 hours and left standing for one night. The formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried with anhydrous magnesium sulfate. Then, the solvent was removed by distillation and a yellow oil was obtained. The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+10% dichloromethane, successively) and white needle crystals (6.6 g, 80%) were obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium(0)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 10 g (42.4 mmol) 1,4-dibromobenzene, 10.43 g (42.4 mmol) of Pyren-1-ylboronic acid, 0.5 g (0.424 mmol) of Tetrakis(triphenylphosphine)Palladium, 32 ml of 2M Na2CO3, 80 ml of EtOH and 160 ml toluene was degassed and placed under nitrogen, and then heated at 90° C. for 24 h. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-dichloromethane) to give product 9.5 g (63%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.43 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods III

Procedure details

Under an atmosphere of argon, 4-bromoiodobenzene (7.0 g, 25 mmole), 1-pyreneboronic acid (5.7 g, 23 mmole) and tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.43 mmole, 1.7% Pd) were dissolved into toluene (50 ml). To the obtained solution, an aqueous solution of sodium carbonate (7.3 g, 69 mmole, 3 eq/35 ml) was added. The resultant solution was heated under refluxing for 10 hours and left standing for one night. The formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried with anhydrous magnesium sulfate. Then, the solvent was removed by distillation and a yellow oil was obtained. The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+10% dichloromethane, successively) and white needle crystals (6.6 g, 80%) were obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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